# Managing thromboembolic events associated with GSK3368715

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3368715 |           |
| Cat. No.:            | B3028135   | Get Quote |

#### **Technical Support Center: GSK3368715**

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing potential thromboembolic events (TEEs) associated with the use of **GSK3368715** in a laboratory setting.

#### Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK3368715?

A1: **GSK3368715** is a potent, orally available, and reversible inhibitor of type I protein arginine methyltransferases (PRMTs).[1][2] It specifically inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] The inhibition of these enzymes prevents the monomethylation and asymmetric dimethylation of arginine residues on histone and non-histone protein substrates.[3] This disruption of arginine methylation plays a crucial role in modulating protein function, signal transduction, and gene expression, which may inhibit tumor cell proliferation.[3][4]

Q2: What is the link between **GSK3368715** and thromboembolic events?

A2: A Phase 1 clinical study (NCT03666988) in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[2] [5] In the study, 9 out of 31 patients (29%) experienced TEEs across different dosage groups. [2][6] These events included deep vein thrombosis, aortic thrombosis, and a fatal pulmonary embolism.[2][5] While the exact mechanism for drug-induced thrombosis is not fully elucidated



for **GSK3368715**, drugs can generally promote thrombosis by causing endothelial damage, altering coagulation factor balance, or increasing platelet adhesion and aggregation.[7]

Q3: What specific thromboembolic events were observed in the clinical trial?

A3: The Phase 1 study reported 12 TEEs among 9 patients. These included 8 grade 3 events and 1 grade 5 pulmonary embolism.[2][5][6] Specific events mentioned were deep vein thrombosis, aortic thrombosis, and atrial fibrillation in the 200 mg dose group.[5]

Q4: Is the risk of thromboembolic events dose-dependent?

A4: The clinical trial data suggests a potential dose-dependency. Enrollment in the Phase 1 study was paused at the 200 mg dose level following the high incidence of TEEs.[2][5] Dose-limiting toxicities were reported in 25% of patients (3 out of 12) at the 200 mg dose.[2][6]

#### **Data Summary**

Table 1: Inhibitory Potency of GSK3368715 against Type I PRMTs

| Target PRMT | IC50 / Ki app (nM) |
|-------------|--------------------|
| PRMT1       | 3.1                |
| PRMT3       | 162                |
| PRMT4       | 38                 |
| PRMT6       | 4.7                |
| PRMT8       | 39                 |

Data sourced from Cayman Chemical and Selleck Chemicals.[1][8]

Table 2: Summary of Thromboembolic Events (TEEs) in Phase 1 Trial (NCT03666988)



| Metric             | Finding                |
|--------------------|------------------------|
| Total Patients     | 31                     |
| Patients with TEEs | 9 (29%)                |
| Total TEEs         | 12                     |
| Grade 3 TEEs       | 8                      |
| Grade 5 TEEs       | 1 (Pulmonary Embolism) |
| Dose Paused        | 200 mg                 |

Data sourced from the British Journal of Cancer.[2][5][6]

## **Signaling Pathway and Workflow Diagrams**



Click to download full resolution via product page

**Caption:** Mechanism of Action of **GSK3368715**.

# **Troubleshooting Guide for Preclinical Research**

Issue: Observation of potential signs of a thromboembolic event in an animal model (e.g., sudden death, limb swelling, respiratory distress).

This guide provides a logical workflow for researchers to follow when a potential TEE is suspected in an in vivo experiment involving **GSK3368715**.





Click to download full resolution via product page

**Caption:** Decision workflow for a suspected TEE in preclinical models.



#### **Experimental Protocols**

Protocol 1: Monitoring for Thromboembolic Events in Rodent Models

- Objective: To proactively monitor for and document potential TEEs in rodent models treated with GSK3368715.
- Methodology:
  - Daily Health Checks: Conduct and document twice-daily health assessments for all animals.
  - Clinical Signs Monitoring: Be vigilant for specific signs indicative of TEEs:
    - Pulmonary Embolism (PE): Sudden onset of respiratory distress, cyanosis, lethargy, or sudden death.
    - Deep Vein Thrombosis (DVT): Unilateral limb swelling, discoloration (red or blue hue), and tenderness upon gentle palpation.
    - General Signs: Ruffled fur, hunched posture, reduced activity, or weight loss.
  - Body Weight Measurement: Record body weights three times per week. A sudden drop in weight can be an early indicator of adverse effects.
  - Immediate Action: If any of the above signs are observed, immediately consult with the institutional veterinarian and follow the "Decision-Making Workflow for a Suspected Thromboembolic Event" (see diagram above).
  - Necropsy and Histology: For any animal that is euthanized due to severe symptoms or is found deceased, perform a thorough necropsy. Pay close attention to the pulmonary arteries, vena cava, and deep veins of the limbs. Collect relevant tissues (lungs, heart, affected limbs) for histopathological analysis to confirm the presence of thrombi.

Protocol 2: Assessment of Target Engagement via ADMA Levels

 Objective: To determine the pharmacodynamic effect of GSK3368715 by measuring changes in asymmetric dimethylarginine (ADMA), a key biomarker of Type I PRMT activity.[6][9]



Methodology Workflow:



Click to download full resolution via product page

**Caption:** Experimental workflow for target engagement assessment.

- Detailed Steps:
  - Sample Collection: Collect blood and/or tumor tissue from control and GSK3368715treated animals at predetermined time points.
  - Protein Lysate Preparation: For Western Blot or LC-MS analysis, homogenize tissues or cell pellets (e.g., PBMCs) in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
  - Western Blot Analysis:



- Separate 20-30 μg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate with a primary antibody specific for asymmetrically dimethylated arginine (e.g., anti-ADMA antibody) overnight at 4°C.
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in signal in treated samples indicates target engagement.
- Immunohistochemistry (IHC):
  - Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
  - Perform antigen retrieval as required.
  - Follow a standard IHC protocol using an anti-ADMA primary antibody.
  - Visualize with a suitable detection system and counterstain.
  - Compare staining intensity between treated and control groups to assess target engagement in situ.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]



- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-induced thrombosis: an update PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. bioengineer.org [bioengineer.org]
- To cite this document: BenchChem. [Managing thromboembolic events associated with GSK3368715]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028135#managing-thromboembolic-events-associated-with-gsk3368715]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com